- Dioxirane epoxidation of alkenes, Organic Reactions (Hoboken, 2002, 61,

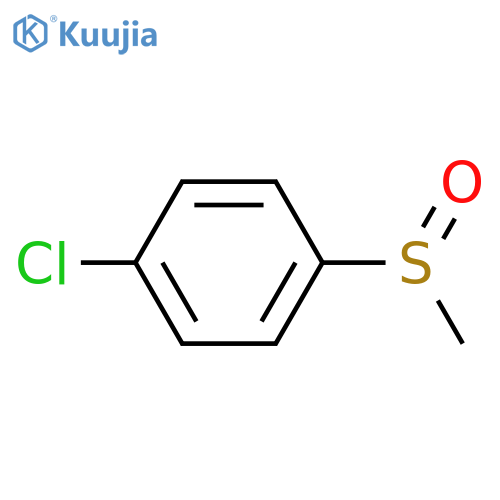

Cas no 934-73-6 (1-Chloro-4-(methylsulfinyl)benzene)

934-73-6 structure

商品名:1-Chloro-4-(methylsulfinyl)benzene

1-Chloro-4-(methylsulfinyl)benzene 化学的及び物理的性質

名前と識別子

-

- 1-Chloro-4-(methylsulfinyl)benzene

- 4-Chlorophenyl methyl sulfoxide

- Benzene,1-chloro-4-(methylsulfinyl)-

- p-Chlorophenyl methyl sulfoxide

- 4-chlorophenyl methyl sulphoxide

- methyl 4-chlorophenyl sulfoxide

- PARA-CHLOROPHENYLMETHYLSULPHOXIDE

- sulfoxide,p-chlorophenylmethyl

- 1-Chloro-4-(methylsulfinyl)benzene (ACI)

- Sulfoxide, p-chlorophenyl methyl (6CI, 7CI, 8CI)

- (±)-p-Chlorophenyl methyl sulfoxide

- 1-Chloro-4-methanesulfinylbenzene

- 1-Chloro-4-methylsulfinylbenzene

- Methyl p-chlorophenyl sulfoxide

- NSC 525727

- CCRIS 6732

- UNII-6MHM4Y0Y72

- DB-328897

- F81492

- EN300-705687

- BS-29632

- Q27896896

- DTXSID8023975

- AKOS006283704

- 4-Chlorophenyl methyl sulfoxide, (+/-)-

- SCHEMBL196857

- CS-0208117

- 934-73-6

- NSC-525727

- Sulfoxide, p-chlorophenyl methyl

- BRN 2041795

- 6MHM4Y0Y72

- Benzene, 1-chloro-4-(methylsulfinyl)-

- 4-Chlorophenylmethylsulfoxide

- (+/-)-4-chlorophenyl methyl sulfoxide

- J-523871

- NSC525727

- NS00009329

-

- MDL: MFCD00040898

- インチ: 1S/C7H7ClOS/c1-10(9)7-4-2-6(8)3-5-7/h2-5H,1H3

- InChIKey: UBDUBBTYCRJUHW-UHFFFAOYSA-N

- ほほえんだ: O=S(C)C1C=CC(Cl)=CC=1

計算された属性

- せいみつぶんしりょう: 173.99100

- どういたいしつりょう: 173.990613

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 130

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 36.3

- 互変異性体の数: 何もない

じっけんとくせい

- 密度みつど: 1.2645 (estimate)

- ふってん: 300.5°C at 760 mmHg

- フラッシュポイント: 135.5°C

- 屈折率: 1.621

- PSA: 36.28000

- LogP: 2.94310

1-Chloro-4-(methylsulfinyl)benzene セキュリティ情報

- 危険カテゴリコード: 22-34-41

- セキュリティの説明: 26-36/37/39-45-24/25

-

危険物標識:

- ちょぞうじょうけん:Sealed in dry,2-8°C

1-Chloro-4-(methylsulfinyl)benzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | OR957023-1g |

P-Chlorophenyl methyl sulfoxide |

934-73-6 | 95% | 1g |

£555.00 | 2025-02-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1278787-1g |

P-Chlorophenyl methyl sulfoxide |

934-73-6 | 98% | 1g |

¥2152.00 | 2024-04-24 | |

| Enamine | EN300-705687-10.0g |

1-chloro-4-methanesulfinylbenzene |

934-73-6 | 95% | 10g |

$938.0 | 2023-06-04 | |

| A2B Chem LLC | AH82312-1g |

P-Chlorophenyl methyl sulfoxide |

934-73-6 | 95% | 1g |

$186.00 | 2024-07-18 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS0549-250mg |

1-chloro-4-methanesulfinylbenzene |

934-73-6 | 95% | 250mg |

¥756.0 | 2024-04-16 | |

| A2B Chem LLC | AH82312-100mg |

P-Chlorophenyl methyl sulfoxide |

934-73-6 | 95% | 100mg |

$85.00 | 2024-07-18 | |

| A2B Chem LLC | AH82312-250mg |

P-Chlorophenyl methyl sulfoxide |

934-73-6 | 95% | 250mg |

$118.00 | 2024-07-18 | |

| eNovation Chemicals LLC | Y1015079-5g |

P-CHLOROPHENYL METHYL SULFOXIDE |

934-73-6 | 97% | 5g |

$810 | 2024-06-06 | |

| 1PlusChem | 1P00GS94-100mg |

P-Chlorophenyl methyl sulfoxide |

934-73-6 | 98% | 100mg |

$61.00 | 2025-02-27 | |

| A2B Chem LLC | AH82312-5g |

P-Chlorophenyl methyl sulfoxide |

934-73-6 | 95% | 5g |

$532.00 | 2024-07-18 |

1-Chloro-4-(methylsulfinyl)benzene 合成方法

合成方法 1

合成方法 2

合成方法 3

はんのうじょうけん

1.1 Catalysts: 2685787-09-9 Solvents: Methanol ; 10 h, 25 °C

リファレンス

- Incorporating Photochromic Triphenylamine into a Zirconium-Organic Framework for Highly Effective Photocatalytic Aerobic Oxidation of Sulfides, ACS Applied Materials & Interfaces, 2021, 13(17), 20137-20144

合成方法 4

はんのうじょうけん

1.1 Reagents: Oxygen Catalysts: [4-[2-[10-[2-(4-Carboxyphenyl)ethynyl]-9-anthracenyl]ethynyl]benzoato(2-)-κO,κO′… Solvents: Methanol , Chloroform ; 3 h, rt

リファレンス

- Selective photooxidation of sulfides mediated by singlet oxygen using visible-light-responsive coordination polymers, Chemical Communications (Cambridge, 2018, 54(92), 13002-13005

合成方法 5

はんのうじょうけん

1.1 Reagents: Hydrogen peroxide Catalysts: Vanadium, [[2,2′-[(2,2-dimethyl-1,3-propanediyl)bis[(nitrilo-κN)methylidyne]]bis… Solvents: Ethanol ; 10 min, 25 °C

リファレンス

- Ni(II) and V(IV) Schiff base complexes derived from 2,2'-dimethylpropandiamine: the crystal structure, electrochemical properties and catalytic activities in oxidation of sulfides, Journal of Coordination Chemistry, 2017, 70(8), 1424-1437

合成方法 6

はんのうじょうけん

1.1 Reagents: 2,3-Benzodioxin-1,4-dione Solvents: Dichloromethane ; 8 h, 25 °C

リファレンス

- Metal- and additive-free oxygen-atom transfer reaction: an efficient and chemoselective oxidation of sulfides to sulfoxides with cyclic diacyl peroxides, Organic & Biomolecular Chemistry, 2017, 15(12), 2647-2654

合成方法 7

はんのうじょうけん

1.1 Catalysts: Molybdovanadophosphoric acid (H5PMo10V2O40) Solvents: Acetic acid ; 1 h, 70 °C; cooled

リファレンス

- Electron Transfer-Oxygen Transfer Oxygenation of Sulfides Catalyzed by the H5PV2Mo10O40 Polyoxometalate, Journal of the American Chemical Society, 2010, 132(33), 11446-11448

合成方法 8

はんのうじょうけん

1.1 Reagents: Oxygen Catalysts: 12-Hexyl-6-hydroxy-5H-dibenzo[b,h]fluorene-5,11,13-trione Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 2 min, rt; 60 min, rt

リファレンス

- KuQuinone as a Highly Stable and Reusable Organic Photocatalyst in Selective Oxidation of Thioethers to Sulfoxides, Journal of Organic Chemistry, 2022, 87(21), 14016-14025

合成方法 9

はんのうじょうけん

1.1 Reagents: Hydrogen peroxide Catalysts: Niobium (complexes with O2 and chitosan, sodium salts) , Chitosan Solvents: Water ; 3 h, rt

リファレンス

- Organic-solvent-free oxidation of styrene, phenol and sulfides with H2O2 over eco-friendly niobium and tantalum based heterogeneous catalysts, Journal of Industrial and Engineering Chemistry (Amsterdam, 2023, 121, 249-263

合成方法 10

はんのうじょうけん

1.1 Reagents: Iodobenzene diacetate Catalysts: 1989691-31-7 Solvents: Methanol , Methanol-d4 , Water ; 3 h, 23 °C

1.2 Reagents: Sodium hydroxide Solvents: Water

1.2 Reagents: Sodium hydroxide Solvents: Water

リファレンス

- Highly efficient and chemoselective oxidation of sulfides catalyzed by iron(III) corroles with iodobenzene diacetate, Inorganica Chimica Acta, 2016, 451, 65-72

合成方法 11

はんのうじょうけん

1.1 Reagents: Hydrogen peroxide Catalysts: 1-Butanaminium, N,N,N-tributyl-, stereoisomer of dioxobis[μ-(peroxy-κO1:κO1,κO2)… Solvents: Acetonitrile , Water ; 120 min, 293 K

リファレンス

- Highly efficient oxidation of sulfides with hydrogen peroxide catalyzed by [SeO4{WO(O2)2}2]2-, Chemical Communications (Cambridge, 2009, (26), 3958-3960

合成方法 12

はんのうじょうけん

1.1 Reagents: Hydrogen peroxide Catalysts: 2962812-46-8 Solvents: Methanol ; 30 min, 50 °C

リファレンス

- Two 3D Two-Fold Interpenetrated Dia-Like Polyoxometalate-Based Metal-Organic Frameworks: Synthesis and Sulfide Selective Oxidation Activity, Inorganic Chemistry, 2023, 62(33), 13221-13229

合成方法 13

はんのうじょうけん

1.1 Reagents: 2-Iodyl-3-propoxypyridine Solvents: Acetonitrile ; rt

1.2 rt → reflux; 2.5 h, reflux; reflux → rt

1.3 Reagents: Sodium thiosulfate Solvents: Water ; rt

1.2 rt → reflux; 2.5 h, reflux; reflux → rt

1.3 Reagents: Sodium thiosulfate Solvents: Water ; rt

リファレンス

- Preparation, X-ray Structure, and Reactivity of 2-Iodylpyridines: Recyclable Hypervalent Iodine(V) Reagents, Journal of Organic Chemistry, 2011, 76(10), 3812-3819

合成方法 14

はんのうじょうけん

1.1 Reagents: Acetic acid ; 0 °C

1.2 Reagents: (-)-Methyl phenyl sulfoxide Solvents: Water ; overnight, rt; rt → 0 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; basified

1.2 Reagents: (-)-Methyl phenyl sulfoxide Solvents: Water ; overnight, rt; rt → 0 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; basified

リファレンス

- Access to N-cyanosulfoximines by transition metal-free iminations of sulfoxides, Organic & Biomolecular Chemistry, 2017, 15(5), 1086-1090

合成方法 15

合成方法 16

合成方法 17

はんのうじょうけん

1.1 Reagents: Iodobenzene diacetate , Water Catalysts: Chromium(1+), [[rel-2,2′-[(1R,2R)-1,2-cyclohexanediylbis[(nitrilo-κN)methylidyne… Solvents: Methanol ; 60 min, 23 °C

リファレンス

- Visible light generation of chromium(V)-oxo salen complexes and mechanistic insights into catalytic sulfide oxidation, Inorganica Chimica Acta, 2020, 509,

合成方法 18

はんのうじょうけん

1.1 Reagents: Hydrogen peroxide Catalysts: Copper, [[4,4′-[(1-methyl-1,2-ethanediyl)bis[(nitrilo-κN)ethylidyne]]bis[1,3-ben… Solvents: Ethanol ; 20 min, 25 °C

リファレンス

- Catalytic activity and electrochemical properties of Cu(II)-Schiff base complex encapsulated in the nanocavities of zeolite-Y for oxidation of olefins and sulfides, Journal of Coordination Chemistry, 2017, 70(15), 2736-2750

合成方法 19

はんのうじょうけん

1.1 Reagents: Acetic anhydride , Carbamide peroxide Catalysts: Imidazole , Iron oxide (Fe3O4) , Silica , 2102606-38-0 Solvents: Ethanol ; 5 min, rt

リファレンス

- Mn-Schiff base complex supported on magnetic nanoparticles: Synthesis, crystal structure, electrochemical properties and catalytic activities for oxidation of olefins and sulfides, Polyhedron, 2017, 133, 327-335

合成方法 20

はんのうじょうけん

1.1 Reagents: Iodobenzene diacetate Catalysts: (SP-5-31)-Carbonyl[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato… Solvents: Chloroform-d ; 100 h, 25 °C

リファレンス

- Visible light-promoted selective oxidation of sulfides to sulfoxides catalyzed by ruthenium porphyrins with iodobenzene diacetate, Applied Catalysis, 2014, 478, 275-282

1-Chloro-4-(methylsulfinyl)benzene Raw materials

1-Chloro-4-(methylsulfinyl)benzene Preparation Products

1-Chloro-4-(methylsulfinyl)benzene 関連文献

-

Cui-Lan Chang,Xiao-Yue Qi,Jiang-Wei Zhang,Ya-Ming Qiu,Xian-Jiang Li,Xin Wang,Yu Bai,Jun-Liang Sun,Hu-Wei Liu Chem. Commun. 2015 51 3566

-

Jie Tang,Fuping Huang,Yi Wei,Hedong Bian,Wei Zhang,Hong Liang Dalton Trans. 2016 45 8061

-

Rajan Deepan Chakravarthy,Venkatachalam Ramkumar,Dillip Kumar Chand Green Chem. 2014 16 2190

-

Ke-Si Du,Jing-Mei Huang Green Chem. 2018 20 1405

-

Susanti,Asep Riswoko,Joddy Arya Laksmono,Galuh Widiyarti,Dadan Hermawan RSC Adv. 2023 13 18070

934-73-6 (1-Chloro-4-(methylsulfinyl)benzene) 関連製品

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:934-73-6)1-Chloro-4-(methylsulfinyl)benzene

清らかである:99%/99%/99%/99%

はかる:1.0g/5.0g/10.0g/25.0g

価格 ($):174.0/568.0/966.0/1932.0